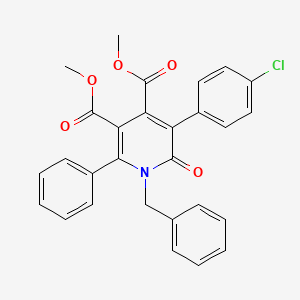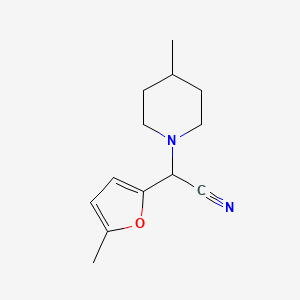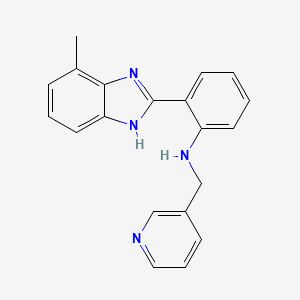
(R)-2-(Adamantan-1-yl)-2-aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Adamantan-1-yl)-2-aminoethanol is a chiral compound featuring an adamantane moiety attached to an aminoethanol group. Adamantane, a diamondoid hydrocarbon, is known for its rigid, three-dimensional structure, which imparts unique physical and chemical properties to its derivatives. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Adamantan-1-yl)-2-aminoethanol typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes functionalization to introduce the desired substituents.
Functionalization: Adamantane is first brominated to form 1-bromoadamantane.
Substitution Reaction: The bromine atom in 1-bromoadamantane is substituted with an amino group using a nucleophilic substitution reaction, typically with ammonia or an amine.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-2-(Adamantan-1-yl)-2-aminoethanol may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Adamantan-1-yl)-2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or esterified adamantane derivatives.
Aplicaciones Científicas De Investigación
®-2-(Adamantan-1-yl)-2-aminoethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of ®-2-(Adamantan-1-yl)-2-aminoethanol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for certain biological targets. The aminoethanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Specific pathways and targets may vary depending on the application, such as inhibition of viral replication or modulation of neurotransmitter receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: A simpler derivative with an amino group directly attached to the adamantane ring.
2-Adamantanone: An oxidized derivative with a ketone group.
Adamantane-1-carboxylic acid: A carboxylated derivative used in various chemical syntheses.
Uniqueness
®-2-(Adamantan-1-yl)-2-aminoethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(2R)-2-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1 |
Clave InChI |
HBUUJKSRVMGCEK-CRCJWISWSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)[C@H](CO)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)


![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368938.png)

![6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13368950.png)
![N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B13368952.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368961.png)


![methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate](/img/structure/B13368975.png)
